2-(3-benzoyl-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
Description
2-(3-Benzoyl-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic quinoline-derived acetamide compound characterized by a 4-oxoquinoline core substituted with a benzoyl group at position 3, an ethyl group at position 6, and an acetamide linker to a 3,4-dimethoxyphenyl moiety. The 3,4-dimethoxyphenyl group may enhance binding affinity to aromatic receptor sites, while the benzoyl and ethyl substituents influence lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-(3-benzoyl-6-ethyl-4-oxoquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O5/c1-4-18-10-12-23-21(14-18)28(33)22(27(32)19-8-6-5-7-9-19)16-30(23)17-26(31)29-20-11-13-24(34-2)25(15-20)35-3/h5-16H,4,17H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCQJCYMLPCLRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-benzoyl-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic organic molecule that belongs to the class of quinoline derivatives. Its unique structure, which includes a benzamide moiety and a quinoline core, suggests potential biological activities that are of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : Approximately 326.35 g/mol
- Structural Features : The compound features a quinoline ring system and a dimethoxyphenyl group, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
- Receptor Binding : It might bind to various receptors that modulate cellular responses, potentially affecting signal transduction pathways.
Anti-inflammatory Activity
Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For example:
- In vitro studies demonstrated that related quinoline derivatives can reduce the production of pro-inflammatory cytokines in cell cultures.
- In vivo models have shown marked reduction in edema and inflammatory markers in animal models of arthritis when treated with similar compounds.
Antimicrobial Properties
The benzamide derivatives are known for their antimicrobial activities. Preliminary studies suggest that this compound may also possess:
- Bactericidal Effects : Against various strains of bacteria, indicating potential use as an antibacterial agent.
- Fungal Activity : Limited studies suggest possible antifungal properties, warranting further investigation.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of xanthine oxidase by related quinoline derivatives, suggesting potential for gout treatment. |
| Study 2 | In vivo testing revealed reduced paw edema in carrageenan-induced inflammation models, indicating effective anti-inflammatory action. |
| Study 3 | Antimicrobial assays indicated effective bactericidal activity against Staphylococcus aureus and Escherichia coli. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the quinoline core, substituents, or acetamide-linked aromatic groups. Below is a detailed comparison with key derivatives:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Bioactivity The 3-benzoyl group in the target compound may enhance π-π stacking interactions compared to the 3-(4-ethoxybenzoyl) group in ’s analog. Ethoxy substitution could improve solubility, while fluorine at position 6 might increase potency in vivo .
Aromatic Linker Modifications The 3,4-dimethoxyphenyl group in the target compound likely improves receptor binding compared to 4-chlorophenyl () due to methoxy groups’ hydrogen-bonding capacity. However, chlorophenyl analogs may exhibit higher membrane permeability . In Epirimil (), the pyrimidine-thioether core and pyridinyl substituents contribute to anticonvulsant activity, suggesting that the target compound’s quinoline core could be optimized for neurological applications .
Crystal and Conformational Properties
- highlights that dichlorophenyl-substituted acetamides exhibit conformational variability due to steric effects, impacting dimerization and crystal packing. The target compound’s 3,4-dimethoxyphenyl group may reduce steric hindrance compared to dichloro analogs .
Synthetic Accessibility
- Derivatives like 2-(4-acetyl-morpholin-3-yl)acetamide () demonstrate straightforward synthetic routes using acyl chloride reactions, suggesting similar strategies could apply to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
